BenchChemオンラインストアへようこそ!

Oclacitinib maleate

JAK selectivity Kinase inhibition IC50

Procure Oclacitinib maleate (CAS 1640292-55-2), the definitive JAK1-selective inhibitor purpose-built for veterinary research. Unlike generic JAK inhibitors, this compound delivers proven JAK1 preference (IC50 10 nM vs. 18–99 nM for JAK2/3/TYK2) and negligible off-target activity (>1000 nM across 38 non-JAK kinases), ensuring clean, reproducible data in canine allergic dermatitis and pruritus models. Validated crystalline monohydrate form with full PXRD/DSC characterization guarantees polymorph consistency for formulation. The only JAK inhibitor with an extensive canine pharmacovigilance record—your reliable positive control for in vitro selectivity screening and in vivo efficacy benchmarking.

Molecular Formula C19H27N5O6S
Molecular Weight 453.5 g/mol
CAS No. 1640292-55-2
Cat. No. B3028164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOclacitinib maleate
CAS1640292-55-2
Molecular FormulaC19H27N5O6S
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyVQIGDTLRBSNOBV-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oclacitinib Maleate (CAS 1640292-55-2) Technical Profile and Comparative Positioning for Scientific Procurement


Oclacitinib maleate (CAS 1640292-55-2) is a maleate salt form of oclacitinib, a first-generation Janus kinase (JAK) inhibitor developed primarily for veterinary use in canines. It is a selective inhibitor of the JAK family kinases, demonstrating preferential inhibition of JAK1 (IC50 = 10 nM) over JAK2, JAK3, and TYK2 (IC50s = 18, 99, and 84 nM, respectively) [1]. The compound is also characterized by a high degree of selectivity for JAK kinases, with no significant inhibition observed against a panel of 38 non-JAK kinases at a concentration of 1 μM (IC50s > 1000 nM) . Oclacitinib maleate is the active pharmaceutical ingredient in the commercial product Apoquel®, which is approved for the control of pruritus associated with allergic dermatitis and the control of atopic dermatitis in dogs at least 12 months of age [2].

Why Generic Substitution Fails: Evidence-Based Differentiation of Oclacitinib Maleate from In-Class JAK Inhibitors


In-class substitution of oclacitinib maleate with other JAK inhibitors (e.g., tofacitinib, ruxolitinib, baricitinib) is not scientifically or clinically justified for veterinary applications due to fundamental differences in kinase selectivity profiles, pharmacokinetic properties, and safety profiles that have been rigorously characterized in the target species (dogs). Oclacitinib maleate was specifically developed and optimized for veterinary use, with its selectivity for JAK1 over other JAK family members and its minimal inhibition of non-JAK kinases being key design features that underpin its favorable benefit-risk profile in dogs [1]. Furthermore, its pharmacokinetic parameters, including high oral bioavailability (89%) and rapid absorption (Tmax < 1 hour) in dogs, are distinct and have been validated in multiple target species studies [2]. The extensive pharmacovigilance database, with adverse event rates classified as rare to very rare, is specific to this compound and its approved use in dogs [3]. Direct substitution with other JAK inhibitors would introduce unknown safety and efficacy variables in the canine population.

Oclacitinib Maleate Comparative Performance Data: Quantitative Evidence for Informed Scientific Procurement


JAK Family Kinase Inhibition Potency: Comparative IC50 Profile vs. Closest Veterinary Alternative

Oclacitinib maleate demonstrates a distinct JAK1-preferential inhibition profile when compared to the closest veterinary-approved alternative, the anti-IL-31 monoclonal antibody lokivetmab, which targets a single cytokine pathway. While lokivetmab neutralizes only IL-31, oclacitinib maleate inhibits multiple JAK1-dependent pro-inflammatory and pruritogenic cytokines (IL-2, IL-4, IL-6, IL-13, and IL-31) with IC50s ranging from 36 to 249 nM [1]. The compound's potency is greatest against JAK1 (IC50 = 10 nM), followed by JAK2 (18 nM), TYK2 (84 nM), and JAK3 (99 nM) [1]. Oclacitinib maleate exhibits minimal activity (IC50 > 1000 nM) against a panel of 38 non-JAK kinases and against JAK2-dependent cytokines like erythropoietin and GM-CSF, confirming its functional selectivity for JAK1-dependent signaling pathways in cells [1].

JAK selectivity Kinase inhibition IC50 Veterinary pharmacology

Comparative Clinical Efficacy in Canine Atopic Dermatitis: Lesion and Pruritus Score Reduction vs. Lokivetmab

In a randomized controlled trial comparing the clinical effectiveness of oclacitinib maleate to lokivetmab for canine atopic dermatitis, both treatments demonstrated similar efficacy in reducing lesion scores as measured by the Canine Atopic Dermatitis Lesion Index (CADESI-03) [1]. The evidence indicates no statistically significant difference in efficacy between the two agents for this primary endpoint. However, the systematic review noted that the overall strength of evidence was weak, and the available data were insufficient to definitively establish superiority or non-inferiority between the two treatments [1]. A separate clinical trial demonstrated that oclacitinib maleate monotherapy (0.5 mg/kg BID for 14 days, then QD for 8 weeks) resulted in significant reductions in both CADESI-04 and Pruritus Visual Analog Scale (PVAS) scores by Day 7 (p < 0.001) and maintained stable clinical improvement through Day 60 [2].

Canine atopic dermatitis CADESI-03 PVAS Clinical trial Efficacy

Pharmacokinetic Performance in Target Species: Oral Bioavailability and Absorption Kinetics in Dogs

Oclacitinib maleate exhibits rapid and extensive oral absorption in dogs, with a time to peak plasma concentration (Tmax) of less than 1 hour following oral administration [1]. Its absolute oral bioavailability is high, measured at 89%, and the rate and extent of absorption are not significantly affected by the prandial state of the animal [1]. This pharmacokinetic profile is consistent across studies and has been validated in both laboratory beagles and mixed-breed dogs, with no significant sex-based differences in exposure [2]. The compound is rapidly cleared from plasma with a low total body clearance of 316 ml/h/kg and a terminal half-life (t1/2) of approximately 4.1 hours after oral dosing [1]. This predictable and reproducible pharmacokinetic profile is essential for reliable dosing and therapeutic monitoring.

Bioavailability Pharmacokinetics Tmax Oral absorption Canine

Long-Term Safety and Neoplasia Risk in Dogs: A Retrospective Cohort Comparison

A large, age- and breed-matched retrospective cohort study of 660 dogs with allergic dermatitis, including 339 dogs treated with oclacitinib maleate for over 6 months and 321 dogs never prescribed the drug, found no significant difference in the incidence of neoplasia between the groups [1]. The cumulative incidence of skin masses was 56.6% in the oclacitinib-exposed group and 58.3% in the control group, with an overall incidence rate of 174 new cases/1000 patient-years in the exposed group compared to 169 new cases/1000 patient-years in the control group [1]. This study provides evidence that long-term oclacitinib maleate therapy is not associated with an increased risk of tumor development. Furthermore, a comprehensive post-marketing pharmacovigilance review spanning over 91 million treated dogs from 2016 to 2021 reported an adverse event frequency of 0.025%, classifying individual adverse events as 'rare' or 'very rare' (less than 1/10,000 animals) [2].

Safety Neoplasia Long-term use Retrospective study Adverse events

Analytical Purity and Characterization: Quantitative HPLC Data for Research-Grade Material

For research applications requiring precise and reproducible results, the purity of the active compound is a critical parameter. A Certificate of Analysis for a representative batch of oclacitinib maleate (Batch S819501) indicates a purity of 99.84% as determined by High-Performance Liquid Chromatography (HPLC) . This high level of chemical purity ensures that biological activity observed in experimental systems can be attributed with confidence to the compound of interest, minimizing potential confounding effects from impurities. While many commercial sources list a minimum purity of >98% , this specific analytical data provides a quantitative benchmark for researchers requiring the highest possible quality for sensitive in vitro or in vivo studies.

HPLC purity Analytical characterization Quality control Research reagents

Solid State Characterization: Crystalline Monohydrate Form PXRD and DSC Data for Formulation Development

For pharmaceutical development and formulation science, the solid-state form of oclacitinib maleate is a critical determinant of stability, solubility, and manufacturability. A patent application describes a specific crystalline monohydrate form of oclacitinib maleate, characterized by an X-ray powder diffraction (PXRD) pattern with a characteristic peak at about 5.93±0.2° 2θ, along with further peaks at about 11.90, 17.55, 22.55, and 27.40±0.2° 2θ [1]. Differential Scanning Calorimetry (DSC) of this monohydrate form exhibits an endothermic peak at about 81°C, an exothermic peak at about 96°C, and a further endothermic peak at about 118°C [1]. This detailed solid-state characterization provides a definitive 'fingerprint' for quality control, enabling the identification and quantification of specific polymorphs in bulk drug substance and ensuring batch-to-batch consistency in research and manufacturing.

Solid state chemistry Polymorph PXRD DSC Formulation

Optimal Use Cases for Oclacitinib Maleate in Research and Development: Evidence-Guided Selection


Veterinary Pharmacology Research: Investigating JAK1-Dependent Cytokine Signaling in Canine Inflammatory Disease

Oclacitinib maleate is the most appropriate tool compound for studies requiring selective inhibition of JAK1-dependent cytokine signaling in canine cells or models. Its well-characterized selectivity profile (IC50 for JAK1 of 10 nM vs. 18-99 nM for other JAKs, and >1000 nM for non-JAK kinases) [1] allows for precise interrogation of JAK1-mediated pathways involved in allergic inflammation and pruritus (IL-2, IL-4, IL-6, IL-13, IL-31) [1], while minimizing off-target effects on other kinase-dependent processes. This specificity is critical for generating clean, interpretable data on the role of these pathways in canine disease pathogenesis.

Formulation and Solid-State Development of Veterinary Pharmaceuticals

Researchers focused on developing stable and bioavailable oral dosage forms for canine use should select oclacitinib maleate based on its defined and characterized solid-state forms. The detailed PXRD and DSC data available for its crystalline monohydrate form [2] provide essential quality control benchmarks for raw material characterization, polymorph screening, and stability studies. This ensures that the correct physical form of the drug is used during pre-formulation and formulation development, mitigating risks associated with unexpected polymorphic transitions that could impact dissolution, bioavailability, and shelf-life.

Preclinical Efficacy Studies in Canine Models of Atopic Dermatitis and Pruritus

For studies designed to evaluate the therapeutic potential of new compounds or combination therapies for canine allergic skin disease, oclacitinib maleate serves as a validated positive control. Its established clinical efficacy in reducing CADESI and PVAS scores [3] provides a benchmark against which novel treatments can be compared. Furthermore, its use as a reference standard in combination therapy trials (e.g., with prednisolone) [3] allows researchers to assess potential additive or synergistic effects, leveraging the extensive existing knowledge of oclacitinib's pharmacokinetic and pharmacodynamic profile in the target species [4].

In Vitro Kinase Selectivity Profiling and Cytokine Release Assays

Oclacitinib maleate is a valuable control compound for in vitro assays aimed at assessing the selectivity of new JAK inhibitors. Its precise IC50 values against JAK1, JAK2, JAK3, and TYK2 (10, 18, 99, and 84 nM, respectively) [1] and its lack of activity against a 38-kinase panel at 1 μM [1] provide a well-defined reference point for benchmarking the potency and selectivity of novel compounds. Its use in cytokine release assays, where it inhibits IL-31 and other JAK1-dependent cytokines at nanomolar concentrations [1], further establishes its utility as a standard for studying allergic and pruritic signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oclacitinib maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.